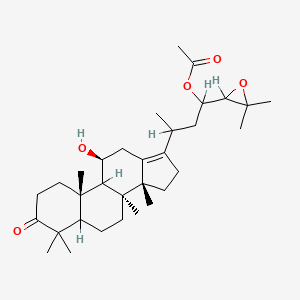

Alisol B 23-acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Alisol B 23-acetate is a triterpenoid compound found in the rhizomes of Alisma orientale, a traditional Chinese medicinal herb. This compound is known for its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and antitumor effects . It is a major bioactive constituent in the Chinese herb Zexie (Rhizoma Alismatis) and has been found to exhibit multiple pharmacological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Alisol B 23-acetate can be synthesized through the esterification of alisol B with acetic anhydride in the presence of a catalyst. The reaction involves mixing alisol B with acetic anhydride and a catalyst, followed by controlling the reaction conditions to achieve esterification .

Industrial Production Methods: In industrial settings, this compound is typically isolated from the chloroform-soluble extract of Alisma orientale using centrifugal partition chromatography coupled with evaporative light scattering detection. This method allows for the separation and purification of this compound with high purity .

Análisis De Reacciones Químicas

Types of Reactions: Alisol B 23-acetate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Oxidation and Reduction:

Major Products Formed: The primary product formed from the hydrolysis of this compound is alisol B .

Aplicaciones Científicas De Investigación

Antitumor Activity

AB23A has demonstrated significant antitumor effects across various cancer types, particularly in colorectal and liver cancers.

- Colorectal Cancer : A study showed that AB23A mitigates colitis-associated colorectal cancer in murine models by modulating gut microbiota and enhancing intestinal barrier function. The treatment led to a reduction in tumor burden and inflammatory cytokines, indicating its potential as a therapeutic agent against colorectal cancer .

- Liver Cancer : Research indicated that AB23A enhances the antitumor effect of bufalin, a known liver cancer inhibitor. The combination treatment increased apoptosis in liver cancer cells and induced autophagy, suggesting a synergistic effect that could improve therapeutic outcomes in liver cancer patients .

Metabolic Disorders

AB23A has shown promise in managing metabolic disorders such as non-alcoholic steatohepatitis (NASH) and chronic kidney disease (CKD).

- Non-Alcoholic Steatohepatitis : In murine studies, AB23A demonstrated protective effects against NASH by reducing hepatic triglyceride accumulation and inflammatory cell infiltration. The mechanism involved activation of the farnesoid X receptor (FXR), which regulates lipid metabolism .

- Chronic Kidney Disease : AB23A was found to improve gut microbiome composition and regulate blood pressure, suggesting its potential as a therapeutic agent for CKD management .

Anti-inflammatory Properties

AB23A exhibits significant anti-inflammatory effects, making it beneficial for conditions like asthma and colitis.

- Asthma : In a study involving ovalbumin-induced allergic asthma models, AB23A administration reduced pulmonary resistance and immune responses, indicating its potential for asthma treatment .

- Colitis : The compound's ability to modulate inflammatory pathways has been linked to improved outcomes in colitis models, further supporting its application in gastrointestinal diseases .

Mecanismo De Acción

Alisol B 23-acetate exerts its effects through various molecular targets and pathways:

Hepatoprotective Effects: Induces the expression of STAT3 phosphorylation and STAT3 target genes, leading to decreased hepatocyte apoptosis.

Anti-inflammatory Activity: Inhibits spleen tyrosine kinase and downstream signaling molecules, including phospholipase Cγ, serine-threonine protein kinase, inhibitor of nuclear factor kappa-B kinase, nuclear factor kappa-B, and mitogen-activated protein kinases.

Diabetic Nephropathy: Inhibits the PI3K/Akt/mTOR signaling pathway, preventing high glucose-induced oxidative stress and inflammation in podocytes.

Comparación Con Compuestos Similares

Alisol B 23-acetate is compared with other similar compounds, such as alisol B, alisol C 23-acetate, alismol, and alismoxide .

Alisol B: Similar in structure but lacks the acetyl group at the 23rd position.

Alisol C 23-acetate: Another triterpenoid with similar pharmacological activities but different structural features.

Alismol and Alismoxide: Sesquiterpenes with distinct chemical structures and biological activities.

This compound is unique due to its specific acetylation at the 23rd position, which contributes to its distinct pharmacological properties.

Propiedades

Número CAS |

26575-95-1 |

|---|---|

Fórmula molecular |

C32H50O5 |

Peso molecular |

514.7 g/mol |

Nombre IUPAC |

[1-(3,3-dimethyloxiran-2-yl)-3-[(8S,10S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]butyl] acetate |

InChI |

InChI=1S/C32H50O5/c1-18(16-23(36-19(2)33)27-29(5,6)37-27)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(35)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34H,10-17H2,1-9H3/t18?,22?,23?,24?,26?,27?,30-,31-,32-/m0/s1 |

Clave InChI |

NLOAQXKIIGTTRE-KUHAPQQGSA-N |

SMILES |

CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O |

SMILES isomérico |

CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4[C@]5(CCC(=O)C(C5CC[C@@]4([C@]3(CC2)C)C)(C)C)C)O |

SMILES canónico |

CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O |

Pictogramas |

Irritant |

Sinónimos |

23-acetylalisol B alisol B 23-acetate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.